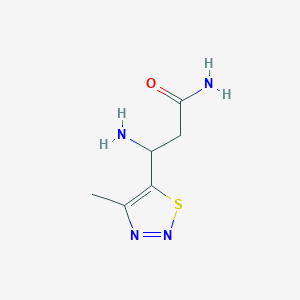

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide

Description

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is a specialized organic compound featuring a 4-methyl-1,2,3-thiadiazole ring conjugated with a propanamide backbone. The thiadiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is critical for its structural and electronic properties. This compound is structurally related to cephalosporin antibiotic side chains, where analogous thiadiazole-propanamide derivatives are key pharmacophores .

Properties

Molecular Formula |

C6H10N4OS |

|---|---|

Molecular Weight |

186.24 g/mol |

IUPAC Name |

3-amino-3-(4-methylthiadiazol-5-yl)propanamide |

InChI |

InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11) |

InChI Key |

TVFCPFJSENWNIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form corresponding thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce thiol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide exhibits various biological activities:

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent. Similar compounds with thiadiazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Compounds containing the thiadiazole structure have been investigated for their cytostatic properties. Studies suggest that derivatives of thiadiazoles can inhibit cancer cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways. This is particularly relevant for developing treatments for diseases like cancer and infections .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated that this compound exhibited comparable effectiveness to standard antibiotics against Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antibacterial |

| Standard Antibiotic (e.g., Streptomycin) | 25 | Antibacterial |

Cytostatic Properties Investigation

Another research focused on the cytostatic effects of thiadiazole derivatives on cancer cell lines. The study found that compounds similar to this compound significantly inhibited cell growth in vitro .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant inhibition |

| MCF7 (breast cancer) | 20 | Moderate inhibition |

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to cross cellular membranes enhances its efficacy in targeting intracellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide with three classes of analogs: cephalosporin side-chain derivatives, triazole-thiones, and pyrazole/pyran hybrids.

Cephalosporin Side-Chain Derivatives

A closely related compound, 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide, serves as a side chain in cephalosporin antibiotics like ceftazidime . Key differences include:

- Amino Group Position: The 3-amino substitution in the target compound vs.

- Electronic Effects: The 3-amino group could enhance electron density at the propanamide carbonyl, influencing hydrolysis resistance under physiological conditions.

| Property | This compound | 2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide |

|---|---|---|

| Molecular Formula | C₇H₁₀N₄OS | C₇H₁₀N₄OS |

| Functional Groups | 3-amino, thiadiazole, propanamide | 2-amino, thiadiazole, propanamide |

| Potential Application | Antibiotic modification/development | Cephalosporin antibiotic (e.g., ceftazidime) |

| Structural Implications | Enhanced conformational flexibility | Fixed orientation in β-lactam antibiotics |

Triazole-Thione Derivatives

Compounds like 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione () share the 4-methylthiadiazole moiety but differ in core structure:

- Heterocyclic Core : Replacement of the propanamide with a triazole-thione ring introduces sulfur-based nucleophilic reactivity, which may enhance metal-binding capacity or redox activity.

- Crystallography : The triazole-thione derivatives exhibit planar crystal structures stabilized by π-π stacking and hydrogen bonds . In contrast, the propanamide group in the target compound likely promotes hydrogen bonding with biological targets, influencing solubility and bioavailability.

Pyrazole and Pyran Hybrids

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () differ significantly:

- Ring Systems: Pyrazole/pyran cores vs. thiadiazole alter electronic properties.

- Synthetic Routes : Similar solvents (1,4-dioxane) and bases (triethylamine) are used in synthesis, but the target compound’s amidation step may require milder conditions than the high-reflux protocols for pyran derivatives .

Biological Activity

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer domains. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 186.24 g/mol. The presence of both an amino group and a propanamide moiety contributes to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

- Mechanism of Action : The compound is believed to inhibit cell wall synthesis in bacteria and disrupt membrane integrity in fungi. This dual action enhances its effectiveness across different microbial species .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colorectal cancer (Caco-2) and lung cancer (A549) cell lines.

- Research Findings :

- A study showed that this compound significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

- Another investigation indicated that the compound's anticancer activity was enhanced by the presence of specific substituents on the thiadiazole ring .

The biological mechanisms underlying the activities of this compound are thought to involve:

- Interaction with Cellular Targets : The compound's amino and thiadiazole functionalities allow it to bind effectively with various cellular targets, disrupting normal cellular processes.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus .

- Anticancer Research : A study focusing on its effects on Caco-2 cells demonstrated significant cytotoxicity compared to other known anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.